molecular formula C14H18N2O6S B1387131 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid CAS No. 1214083-46-1

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid

Cat. No. B1387131
CAS RN: 1214083-46-1
M. Wt: 342.37 g/mol
InChI Key: PFVBSCVQHUEIJV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 342.37 g/mol. Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Drug Design and Pharmacology

Piperidine derivatives, including 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid, are crucial in drug design due to their presence in many pharmaceutical classes . They are often used as building blocks for creating novel compounds with potential therapeutic effects. This compound’s structural features may be exploited to enhance drug properties such as potency, selectivity, and pharmacokinetic profiles.

Proteomics Research

This compound is utilized in proteomics research, where it may serve as a precursor or an intermediate in the synthesis of peptides or proteins for study . Its reactive groups can be modified to study protein interactions, functions, and structures, which is vital for understanding cellular processes and disease mechanisms.

Organic Synthesis

In organic synthesis, this piperidine derivative can be involved in multicomponent reactions, cyclization, and cycloaddition processes . It can act as a substrate for synthesizing biologically active piperidines, which are important in developing new synthetic methodologies.

Chemical Engineering

The compound’s properties may be relevant in chemical engineering, particularly in process optimization and the development of synthetic routes for large-scale production . Its stability and reactivity can influence the design of reactors and the selection of catalysts.

Materials Science

In materials science, the compound could have applications in the development of new materials with specific properties . Its molecular structure might be incorporated into polymers or coatings to impart desired characteristics such as durability or reactivity.

Biochemical Applications

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid may be used in biochemical studies as a reagent to investigate enzymatic reactions and metabolic pathways . Its interaction with biological molecules can provide insights into the biochemical basis of diseases and the mechanism of action of drugs.

Safety and Hazards

The safety data sheet for a related compound, piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage and is harmful to aquatic life .

properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-2-23(21,22)10-6-7-11(13(9-10)16(19)20)15-8-4-3-5-12(15)14(17)18/h6-7,9,12H,2-5,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVBSCVQHUEIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid
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1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid
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1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid
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1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid
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